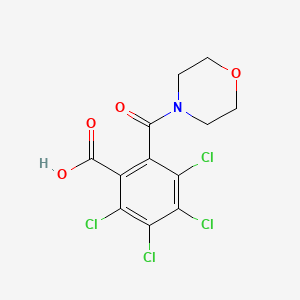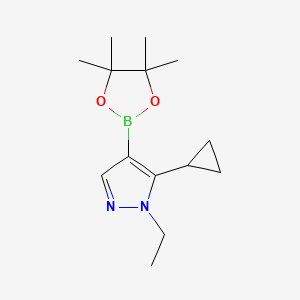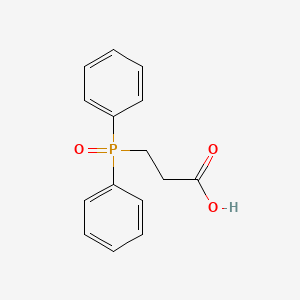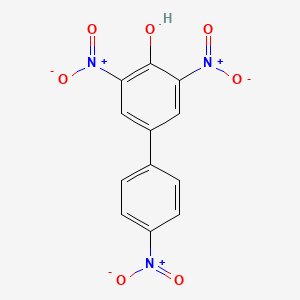![molecular formula C21H22ClNO5 B12471781 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471781.png)
2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)carbamoyl]butanoate is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)carbamoyl]butanoate typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable ester derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and carbamate functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)carbamoyl]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)carbamoyl]butanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methylphenyl isocyanate
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)carbamoyl]butanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C21H22ClNO5 |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(3-chloro-4-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C21H22ClNO5/c1-14-9-10-16(12-18(14)22)23-20(25)7-4-8-21(26)28-13-19(24)15-5-3-6-17(11-15)27-2/h3,5-6,9-12H,4,7-8,13H2,1-2H3,(H,23,25) |
InChIキー |
YSBFMQAATWHIMC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12471711.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}acetamide](/img/structure/B12471714.png)
![(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12471718.png)



![N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12471748.png)
![N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine](/img/structure/B12471749.png)
![{4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}(piperidin-1-yl)methanone](/img/structure/B12471770.png)



